molecular formula C6H12N2O2 B1469095 1-(3-Aminoazetidin-1-yl)-2-methoxyethan-1-one CAS No. 1272862-50-6

1-(3-Aminoazetidin-1-yl)-2-methoxyethan-1-one

Cat. No.: B1469095
CAS No.: 1272862-50-6
M. Wt: 144.17 g/mol
InChI Key: LFEXNUSBRGBKCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Aminoazetidin-1-yl)-2-methoxyethan-1-one is a useful research compound. Its molecular formula is C6H12N2O2 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Properties and Clinical Use

Metoclopramide, a compound with a somewhat related chemical structure, is highlighted for its efficacy in treating gastrointestinal disorders and its pharmacodynamic studies emphasize its ability to rapidly affect gastro-intestinal tract motility. Its ability to enhance the absorption of other drugs and its comparative effectiveness and safety profile provide a model for evaluating related compounds (Pinder et al., 2012).

Synthetic Approaches to Bioactive Compounds

Research into synthetic procedures for accessing 2-guanidinobenzazoles, which have diverse biological activities, underscores the importance of chemical synthesis in developing therapeutic agents. These procedures, highlighting the guanidine moiety's impact on biological activity, may offer parallels to synthesizing and studying compounds like 1-(3-Aminoazetidin-1-yl)-2-methoxyethan-1-one (Rosales-Hernández et al., 2022).

Metathesis Reactions in Drug Synthesis

The application of metathesis reactions in synthesizing functionalized β-amino acid derivatives, with a focus on cyclic β-amino acids, offers insight into the utility of such reactions in creating complex and functionalized molecules for drug research. This approach may be relevant to the synthesis and modification of compounds like this compound (Kiss et al., 2018).

Properties

IUPAC Name

1-(3-aminoazetidin-1-yl)-2-methoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-10-4-6(9)8-2-5(7)3-8/h5H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEXNUSBRGBKCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Aminoazetidin-1-yl)-2-methoxyethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3-Aminoazetidin-1-yl)-2-methoxyethan-1-one
Reactant of Route 3
Reactant of Route 3
1-(3-Aminoazetidin-1-yl)-2-methoxyethan-1-one
Reactant of Route 4
Reactant of Route 4
1-(3-Aminoazetidin-1-yl)-2-methoxyethan-1-one
Reactant of Route 5
Reactant of Route 5
1-(3-Aminoazetidin-1-yl)-2-methoxyethan-1-one
Reactant of Route 6
Reactant of Route 6
1-(3-Aminoazetidin-1-yl)-2-methoxyethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.